molecular formula C15H20O3 B1248441 Subergorgic acid

Subergorgic acid

Cat. No.: B1248441
M. Wt: 248.32 g/mol
InChI Key: LFKSRWRSZVCLFJ-VDHTUSMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Subergorgic acid is a natural product found in Subergorgia suberosa and Isis hippuris with data available.

Scientific Research Applications

Chemical Properties and Isolation

Subergorgic acid, a sesquiterpene isolated from the Taiwanese Gorgonian coral Subergorgia suberosa, is known for its involvement in the biosynthetic pathways of various metabolites. A study by Wang et al. (2002) identified this compound among several compounds isolated from this coral, noting its potential role as a precursor in the biosynthesis of other metabolites, such as subergorgiol (Wang, Ahmed, Kuo, & Sheu, 2002).

Antifouling Applications

One significant application of this compound is in the field of antifouling. Zhang et al. (2019) discovered that this compound, extracted from Subergorgia suberosa, exhibits non-toxic but significant inhibitory effects against the settlement of Balanus amphitrite. This discovery is pivotal in the search for environmentally-friendly antifoulants, leading to further research on this compound derivatives for enhanced antifouling potency (Zhang, Ling, Yang, Liang, Zhang, Guo, Wang, Zhong, Xu, & Xu, 2019).

Biosynthetic Production

Research by Feng et al. (2020) highlights the biosynthesis of this compound by a soft coral-associated fungus, Aspergillus sp. EGF15-0-3. This study provides insights into the natural production of this compound and its analogues, contributing to our understanding of marine-derived bioactive compounds (Feng, Wei, Hu, Wang, Bingxin, Xie, Rong, Li, & Cuixian, 2020).

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1S,2R,5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid

InChI

InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9+,11+,14+,15+/m1/s1

InChI Key

LFKSRWRSZVCLFJ-VDHTUSMASA-N

Isomeric SMILES

C[C@@H]1CC(=O)[C@]23[C@H]1CC[C@]2(C=C([C@@H]3C)C(=O)O)C

Canonical SMILES

CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C

Synonyms

subergorgic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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